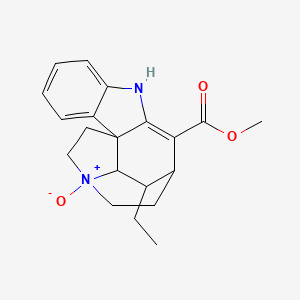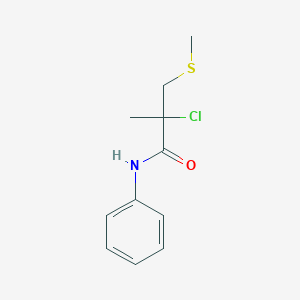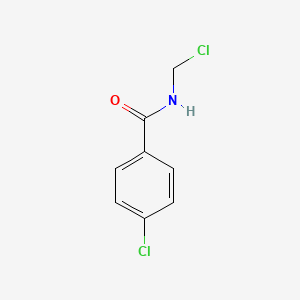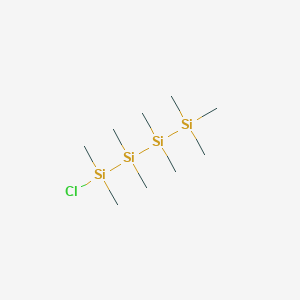
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane is an organosilicon compound characterized by the presence of a chlorine atom and multiple methyl groups attached to a tetrasilane backbone
Méthodes De Préparation
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane typically involves the chlorination of nonamethyltetrasilane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon backbone can engage in various bonding interactions. These interactions can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane can be compared with other similar compounds, such as:
1-Chloro-1,2,2,3,3,4-hexafluorocyclobutane: Differing in the presence of fluorine atoms and a cyclobutane ring.
2-Propanone, 1-chloro-: Featuring a different backbone structure and functional groups.
Propriétés
Numéro CAS |
51531-19-2 |
|---|---|
Formule moléculaire |
C9H27ClSi4 |
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
chloro-[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)13(6,7)14(8,9)12(4,5)10/h1-9H3 |
Clé InChI |
YBTSNEYHVYJGCP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
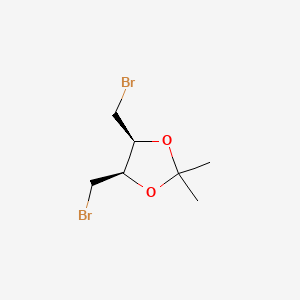


![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
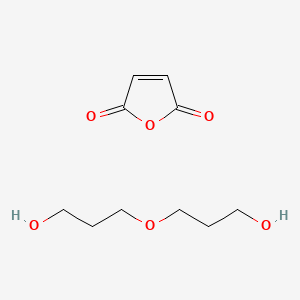
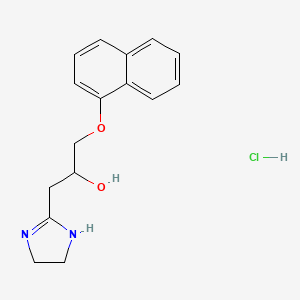
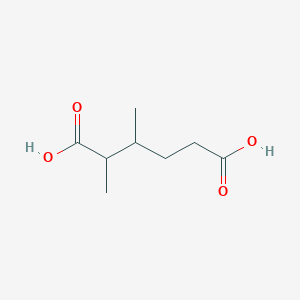
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
